

# a comparative study of NOTAM data from different geographic regions

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## A Comparative Analysis of NOTAM Data Across Geographic Regions

A deep dive into the characteristics of Notices to Airmen (**NOTAMs**) across North America, Europe, and the Asia-Pacific region reveals significant disparities in volume and management, underscoring the global challenge of ensuring timely and relevant flight safety information. The United States leads in sheer volume, issuing over four million **NOTAMs** annually, while the Asia-Pacific region grapples with a notable percentage of outdated notices. Europe is actively pushing for modernization through the phased implementation of digital **NOTAMs**.

A Notice to Airmen is a critical communication issued to alert aircraft pilots of potential hazards along a flight route or at a location that could affect the flight. These notices are essential for maintaining safety and efficiency in the increasingly complex global airspace. This guide provides a comparative study of **NOTAM** data from three major geographic regions: North America (represented by the U.S. Federal Aviation Administration - FAA), Europe (represented by Eurocontrol), and the Asia-Pacific region (with data from a 2025 ICAO regional report).

## Key Comparative Data on NOTAMs

The following tables summarize the available quantitative data on **NOTAMs** across the selected geographic regions, highlighting the differences in volume and the prevalence of aged notices.

Geographic Region	Issuing Authority/Source	Total Annual NOTAMs	Key Observation
North America	FAA	> 4,000,000	Highest volume of NOTAM issuance among the compared regions.[1]
Europe	Eurocontrol	~1,000,000 (2020 global estimate with annual increase)	Significant volume with a strong push towards digitalization. [2]
Asia-Pacific	ICAO APAC Report (as of May 2025)	5,989 (active NOTAMs)	A notable percentage of active NOTAMs are outdated.[3][4]

Table 1: Annual **NOTAM** Volume by Geographic Region

Geographic Region	Data Source	Percentage of "Old" NOTAMs (>3 months)	Percentage of "Very Old" NOTAMs (>1 year)	Key Observation
Asia-Pacific	ICAO APAC Report (May 2025)	~6%	~2.5%	The number of old NOTAMs has increased by 21% since 2024, while very old NOTAMs have decreased by 15%.[3][4]

Table 2: Analysis of Aged **NOTAMs** in the Asia-Pacific Region

## Methodologies for NOTAM Data Management

The management and dissemination of **NOTAMs**, while governed by overarching ICAO standards, exhibit regional variations in practice and technological adoption.

#### Experimental Protocol 1: **NOTAM** Data Acquisition and Analysis

A standardized methodology for a comparative analysis of **NOTAM** data involves the following steps:

- **Data Acquisition:** Raw **NOTAM** data is collected from the primary Aeronautical Information Service (AIS) providers in each region of study (e.g., FAA for the U.S., Eurocontrol's European AIS Database [EAD] for Europe, and national authorities in the Asia-Pacific region). This data is typically accessed via dedicated data services or publicly available datasets.
- **Data Parsing and Structuring:** The collected **NOTAMs**, often in semi-structured text formats, are parsed to extract key information fields. These fields include the **NOTAM** series, type (new, replacement, cancellation), affected location, start and end of validity, and the full **NOTAM** text.
- **Categorization:** The **NOTAM** text is analyzed to categorize the notice based on its subject matter. Common categories include:
  - Aerodrome (runway, taxiway, apron closures/conditions)
  - Airspace (temporary flight restrictions, special activity airspace)
  - Navigation Aids (NAVAID) outages
  - Communications and services
  - Obstructions
- **Temporal Analysis:** The start and end times of each **NOTAM** are used to calculate its duration. **NOTAMs** are also categorized by age (e.g., current, old, very old) based on their issuance date.

- **Statistical Analysis:** Quantitative analysis is performed to determine the volume of **NOTAMs** in each category, the distribution of **NOTAM** durations, and the prevalence of aged **NOTAMs** for each geographic region.
- **Comparative Review:** The statistical data from each region is then compiled and compared to identify trends, disparities, and potential areas for improvement in the global **NOTAM** system.

## The Global Push Towards Digitalization

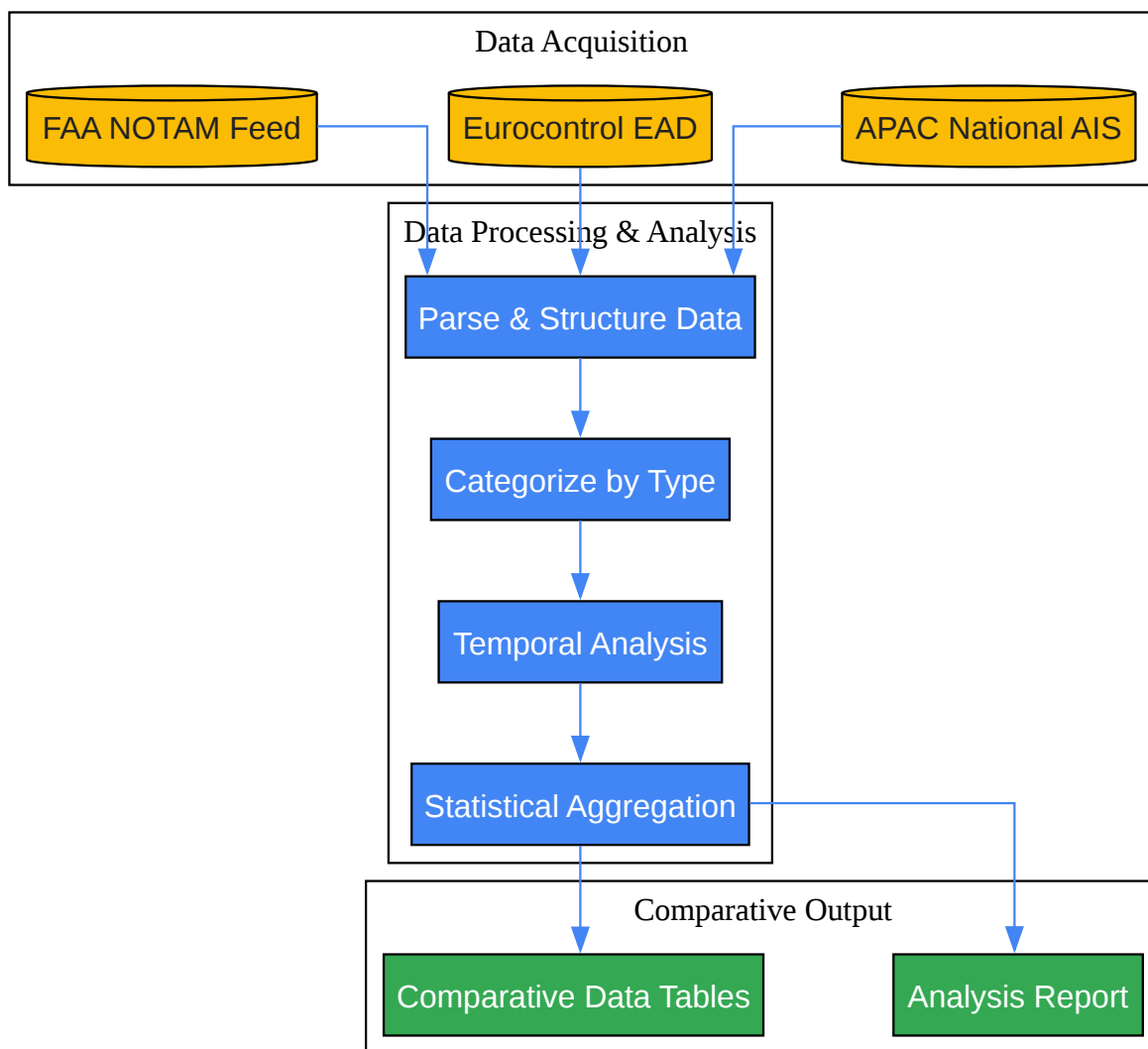
A significant trend influencing the future of **NOTAMs** is the transition from traditional, text-based formats to a structured, digital format. This modernization is a key component of the broader shift from Aeronautical Information Services (AIS) to Aeronautical Information Management (AIM).

The United States is in the process of a multi-year modernization of its **NOTAM** system, with the goal of a full transition to a modernized system by late spring 2026.[5] This new system will be the single authoritative source for all **NOTAMs** and is designed to be more resilient and user-friendly. Similarly, Europe is advancing the implementation of Digital **NOTAMs** (D**NOTAM**) as part of its Single European Sky initiative, with a requirement for major airports to transition by the end of 2025.[6]

The primary driver for this global effort is to make **NOTAM** data machine-readable. This will enable automated filtering, sorting, and graphical depiction of **NOTAM** information, which is expected to significantly reduce the workload on pilots and dispatchers and improve situational awareness.

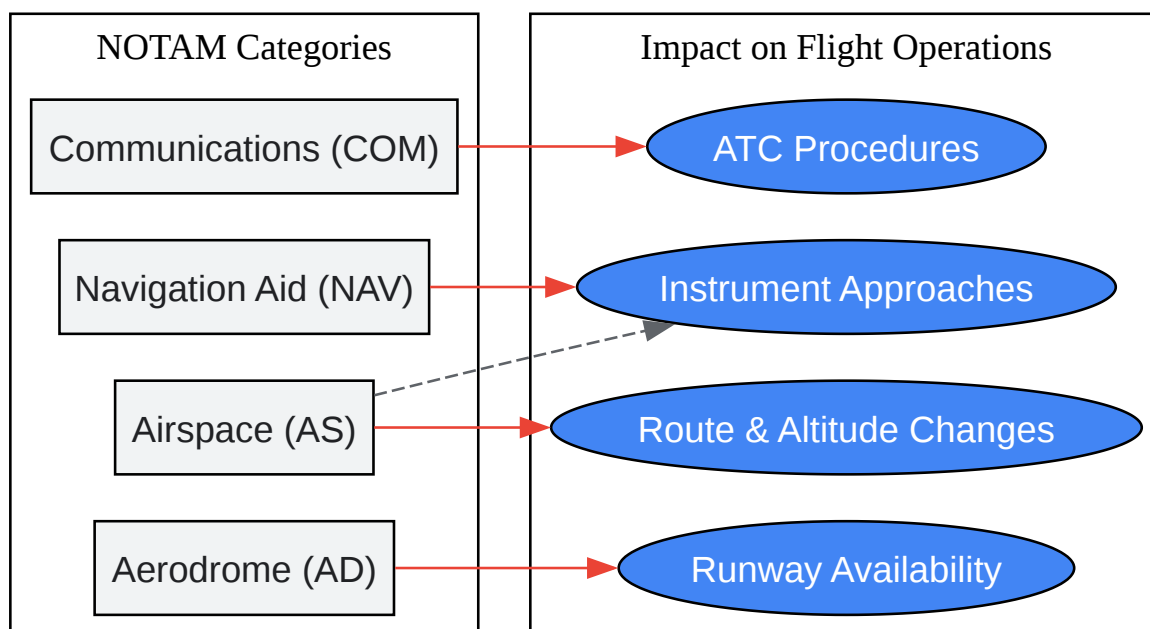
## Visualizing NOTAM Data and Processes

To better understand the flow of information and the relationships within the **NOTAM** ecosystem, the following diagrams have been generated using the Graphviz DOT language.



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Caption: Workflow for a comparative analysis of **NOTAM** data from different geographic regions.



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Caption: Logical relationship between common **NOTAM** categories and their impact on flight operations.

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Address: 3281 E Guasti Rd  
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